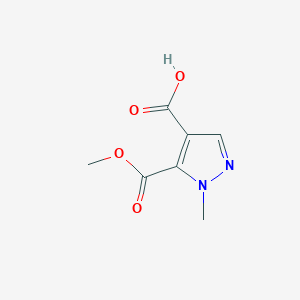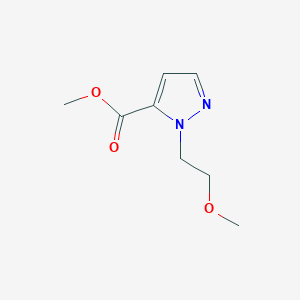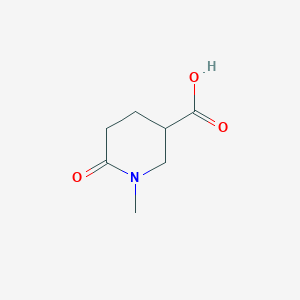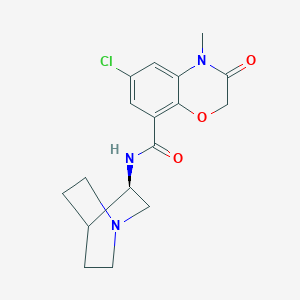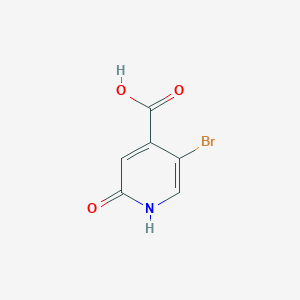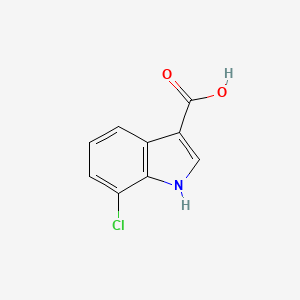
7-クロロ-1H-インドール-3-カルボン酸
概要
説明
7-Chloro-1H-indole-3-carboxylic acid (7-CICA) is a chlorinated indole derivative that has been used in a variety of scientific research applications. It is often used as a reagent in organic synthesis and has been used in a variety of biochemical and physiological studies.
科学的研究の応用
除草剤開発
7-クロロ-1H-インドール-3-カルボン酸: は、新規除草剤の開発における可能性を探求されてきました . 研究者は、オーキシン受容体タンパク質TIR1のアンタゴニストとして作用するインドール-3-カルボン酸誘導体を合成してきました。これらの化合物は、さまざまな植物種の生育を阻害する顕著な除草活性を示しており、新しい雑草防除戦略の開発に不可欠となる可能性があります。
医薬品への応用
医薬品化学においては、7-クロロ-1H-インドール-3-カルボン酸を含むインドール誘導体は、多くの医薬品に存在する重要な部分構造です . これらは、がん、細菌感染症、その他の疾患の治療のための生物活性化合物の合成に使用されてきました。インドール環系は、その汎用性と生物学的意義から、創薬における重要な足場となっています。
農業の強化
7-クロロ-1H-インドール-3-カルボン酸の誘導体を含むインドール化合物は、植物の生育調節において役割を果たしています . これらは、天然植物ホルモンを模倣し、根や果実の形成を促進し、植物の有害な生物的および非生物的因子に対する免疫システムを活性化させることができます。
有機合成
7-クロロ-1H-インドール-3-カルボン酸: は、有機合成において貴重な試薬として役立ちます . これは、特に選択されたアルカロイドやその他の複素環式化合物の合成において、複雑な分子の構築に関与しています。その反応性により、さまざまな変換が可能になり、化学反応における汎用性の高いビルディングブロックとなっています。
染料工業
7-クロロ-1H-インドール-3-カルボン酸は、重要な原料および中間体として、染料の合成に使用されます . その化学的性質により、さまざまな用途向けの着色剤や顔料の開発に貢献しています。
医薬品化学研究
医薬品化学研究では、7-クロロ-1H-インドール-3-カルボン酸は、抗ウイルス、抗炎症、抗がん活性など、その生物学的可能性のために利用されています . これは、さまざまな薬理学的に活性な足場の合成における重要な前駆体であり、新しい治療薬の発見における重要性を強調しています。
Safety and Hazards
作用機序
- Primary Targets : While specific targets for 7-Chloro-1H-indole-3-carboxylic acid are not explicitly mentioned in the literature, we know that indole derivatives often interact with various receptors and enzymes due to their aromatic nature. These interactions can influence cellular processes .
- Downstream Effects : Although specific pathways affected by this compound are not explicitly stated, indole derivatives are known to have diverse biological activities. These include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects . Therefore, 7-Chloro-1H-indole-3-carboxylic acid likely influences relevant pathways associated with these activities.
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
7-Chloro-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-Chloro-1H-indole-3-carboxylic acid, have been shown to inhibit various enzymes and proteins . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s halogenated nature enhances its binding affinity and specificity towards certain biomolecules, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of 7-Chloro-1H-indole-3-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 7-Chloro-1H-indole-3-carboxylic acid, can induce cell cycle arrest and apoptosis in cancer cells . This compound’s ability to modulate key signaling pathways, such as those involving cyclin-dependent kinases, highlights its potential as a therapeutic agent. Additionally, it can affect the expression of genes involved in cell proliferation and survival, further demonstrating its impact on cellular function.
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-1H-indole-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit protein kinases, which play a critical role in cell signaling and regulation . The binding interactions often involve the halogenated indole ring, which enhances the compound’s affinity for its targets. Additionally, 7-Chloro-1H-indole-3-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-1H-indole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, affecting their long-term efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to 7-Chloro-1H-indole-3-carboxylic acid can lead to changes in cellular function, including alterations in cell cycle progression and apoptosis. These temporal effects highlight the importance of understanding the compound’s stability and degradation pathways.
Dosage Effects in Animal Models
The effects of 7-Chloro-1H-indole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, toxic or adverse effects can occur. These may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Understanding the dosage-dependent effects of 7-Chloro-1H-indole-3-carboxylic acid is crucial for its safe and effective use in preclinical and clinical studies.
Metabolic Pathways
7-Chloro-1H-indole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 7-Chloro-1H-indole-3-carboxylic acid can affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 7-Chloro-1H-indole-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments. Understanding the transport and distribution mechanisms of 7-Chloro-1H-indole-3-carboxylic acid is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 7-Chloro-1H-indole-3-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence its localization and subsequent biological effects. Understanding the subcellular localization of 7-Chloro-1H-indole-3-carboxylic acid is important for elucidating its mechanism of action and optimizing its use in therapeutic applications.
特性
IUPAC Name |
7-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJWTBYVXEBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649671 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86153-24-4 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86153-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)
![6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1294034.png)
